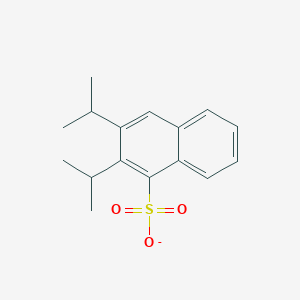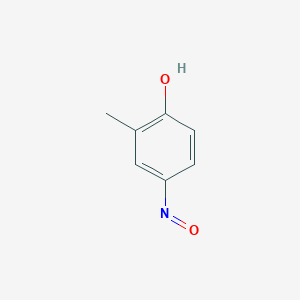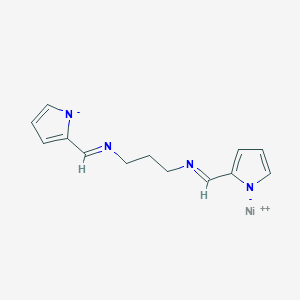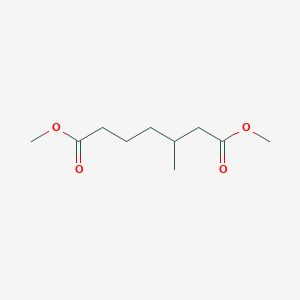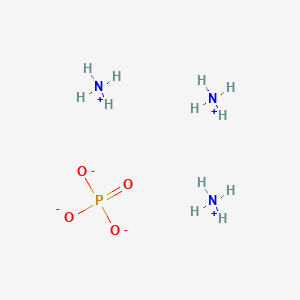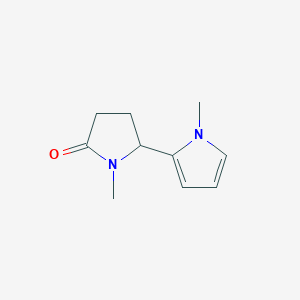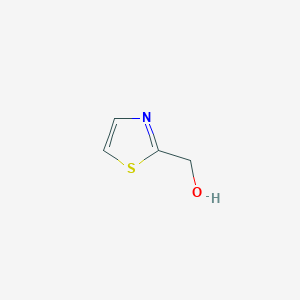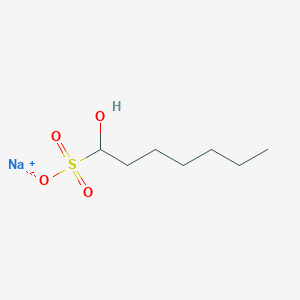
Heptanal sodium bisulfite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptanal sodium bisulfite is a chemical compound that is widely used in scientific research. It is a white to off-white crystalline powder that is soluble in water and has a strong odor. Heptanal sodium bisulfite is used in various fields of research, including chemical synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Heptanal sodium bisulfite is used in various scientific research applications. It is commonly used as a reducing agent in chemical synthesis reactions. It is also used in the synthesis of other organic compounds, such as aldehydes and ketones. In biochemistry, heptanal sodium bisulfite is used as a preservative for proteins and enzymes. It is also used as a stabilizer for certain enzymes, such as peroxidases. In pharmacology, heptanal sodium bisulfite is used as a reducing agent for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of heptanal sodium bisulfite is related to its reducing properties. It is a strong reducing agent that can donate electrons to other molecules. This property allows heptanal sodium bisulfite to reduce certain functional groups, such as aldehydes and ketones. In biochemistry, heptanal sodium bisulfite can reduce disulfide bonds in proteins, which can lead to denaturation. In pharmacology, heptanal sodium bisulfite can reduce certain functional groups in pharmaceuticals, which can lead to the formation of active metabolites.
Efectos Bioquímicos Y Fisiológicos
Heptanal sodium bisulfite has several biochemical and physiological effects. In biochemistry, heptanal sodium bisulfite can denature proteins and enzymes by reducing disulfide bonds. This can lead to a loss of activity and function. In pharmacology, heptanal sodium bisulfite can reduce the potency of certain pharmaceuticals by reducing functional groups. This can lead to a decrease in efficacy. Heptanal sodium bisulfite can also cause irritation and sensitization when it comes into contact with the skin or mucous membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Heptanal sodium bisulfite has several advantages and limitations for lab experiments. One advantage is its strong reducing properties, which make it useful in chemical synthesis reactions. Another advantage is its ability to preserve proteins and enzymes. However, heptanal sodium bisulfite has several limitations. One limitation is its potential to denature proteins and enzymes. Another limitation is its potential to reduce the potency of certain pharmaceuticals. Heptanal sodium bisulfite can also be irritating and sensitizing, which can be a limitation for some experiments.
Direcciones Futuras
There are several future directions for the research of heptanal sodium bisulfite. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the exploration of new scientific research applications, such as the use of heptanal sodium bisulfite in nanotechnology. Additionally, further research is needed to better understand the mechanism of action and biochemical and physiological effects of heptanal sodium bisulfite. This could lead to the development of new applications and potential therapeutic uses.
Métodos De Síntesis
Heptanal sodium bisulfite is synthesized by reacting heptanal with sodium bisulfite. The reaction takes place in an aqueous solution and is catalyzed by an acid. The resulting product is then purified by recrystallization. The chemical equation for the synthesis of heptanal sodium bisulfite is as follows:
C7H15CHO + NaHSO3 → C7H15CHOSO3Na + H2O
Propiedades
Número CAS |
13495-04-0 |
|---|---|
Nombre del producto |
Heptanal sodium bisulfite |
Fórmula molecular |
C7H15NaO4S |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
sodium;1-hydroxyheptane-1-sulfonate |
InChI |
InChI=1S/C7H16O4S.Na/c1-2-3-4-5-6-7(8)12(9,10)11;/h7-8H,2-6H2,1H3,(H,9,10,11);/q;+1/p-1 |
Clave InChI |
QATUVRLKFKBGMW-UHFFFAOYSA-M |
SMILES isomérico |
CCCCCCC(O)S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCC(O)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCC(O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





